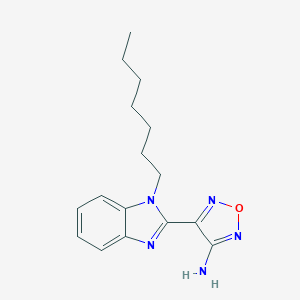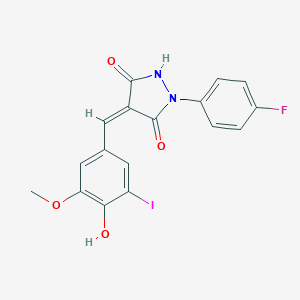![molecular formula C13H12N8O3 B314353 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B314353.png)
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 2-methylimidazole with nitric acid to introduce the nitro group at the 5-position.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-aminobenzonitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazole and tetrazole intermediates through an acetamide linkage. This is achieved by reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid with 4-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.
Substitution: 2-(2-methyl-4-bromo-5-nitro-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components. The imidazole and tetrazole rings can also interact with metal ions and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: 2-methyl-5-nitro-1H-imidazole-1-ethanol.
Tinidazole: 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole.
Secnidazole: 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N8O3 |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H12N8O3/c1-9-14-6-13(21(23)24)19(9)7-12(22)16-10-2-4-11(5-3-10)20-8-15-17-18-20/h2-6,8H,7H2,1H3,(H,16,22) |
InChI Key |
QPXGGTRONBOJTR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-anilino-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide](/img/structure/B314271.png)
![N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B314272.png)
![N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B314273.png)

![4-{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B314275.png)

![2-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314279.png)
![2-[4-(heptyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314280.png)
![3-(2-Chlorophenyl)-2-imino-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B314284.png)
![3-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE](/img/structure/B314286.png)
![2-methoxy-N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B314287.png)
![4-methyl-N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B314288.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B314290.png)
![Ethyl ({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B314291.png)
